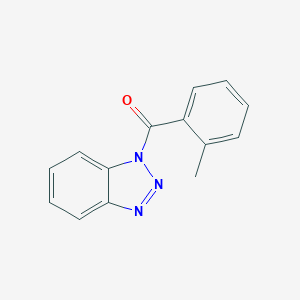
2-(Prop-2-in-1-ilsulfanyl)pirimidin-4,6-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine is a heterocyclic compound containing a pyrimidine ring substituted with a prop-2-yn-1-ylsulfanyl group at the 2-position and amino groups at the 4- and 6-positions
Aplicaciones Científicas De Investigación
2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Alkylation: The pyrimidine derivative is alkylated with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yl group.
Thioether Formation: The resulting intermediate is then treated with a thiol reagent, such as sodium hydrosulfide, to form the thioether linkage at the 2-position.
Amination: Finally, the compound is subjected to amination reactions to introduce amino groups at the 4- and 6-positions.
Industrial Production Methods
Industrial production methods for 2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioethers.
Substitution: N-alkylated or N-acylated derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Prop-2-yn-1-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- 6-Hydroxy-2-(prop-2-yn-1-ylsulfanyl)pyrimidin-4(1H)-one
Uniqueness
2-(Prop-2-yn-1-ylsulfanyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the prop-2-yn-1-ylsulfanyl group and amino groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-prop-2-ynylsulfanylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-3-12-7-10-5(8)4-6(9)11-7/h1,4H,3H2,(H4,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUGTZLXFHYDDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC(=CC(=N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B359451.png)

![4-{[4-(1-Pyrrolidinylsulfonyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B359454.png)
![4-({4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B359455.png)


![4-({4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B359466.png)



![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359489.png)
amine](/img/structure/B359490.png)
![4-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359492.png)
![Ethyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B359494.png)
